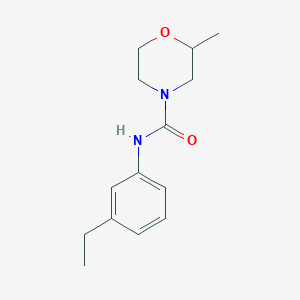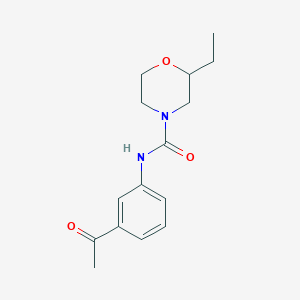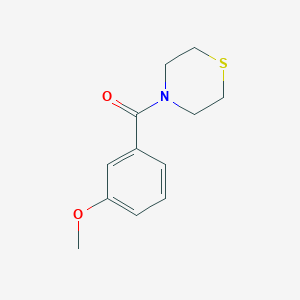
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM is a thiomorpholine derivative that has shown promising results in inhibiting the activity of enzymes such as carbonic anhydrase and cholinesterase.
Wirkmechanismus
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone acts as an inhibitor of carbonic anhydrase and cholinesterase enzymes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Cholinesterase is responsible for the breakdown of acetylcholine, which is involved in cognitive function. By inhibiting cholinesterase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Biochemical and Physiological Effects:
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large quantities of the compound in their experiments. However, one of the limitations of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has not been extensively studied in vivo, which means that its potential applications in humans are still largely unknown.
Zukünftige Richtungen
There are a number of future directions that can be explored in the study of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One potential direction is to explore its potential applications in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Another potential direction is to explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore the safety and efficacy of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in humans, which can help to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied extensively for its potential applications in drug discovery. It has shown promising results in inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHVQWEWJUEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

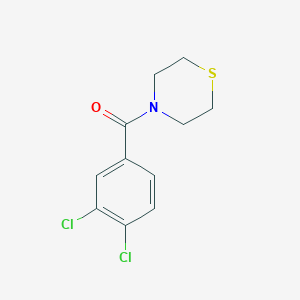
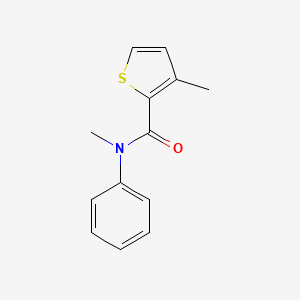
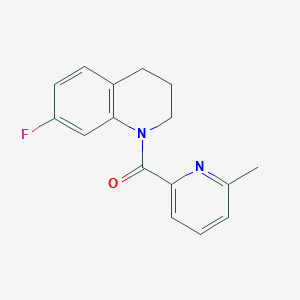
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)
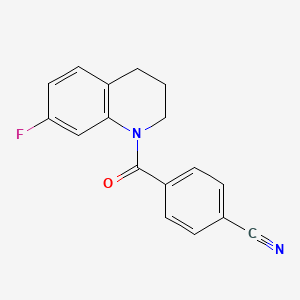
![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
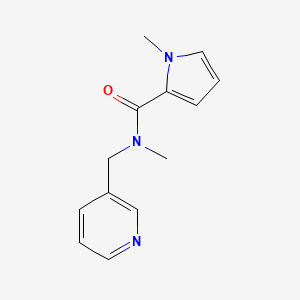
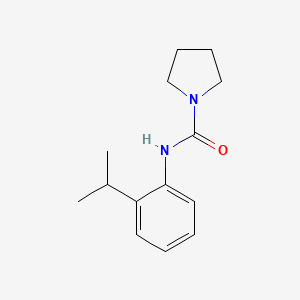
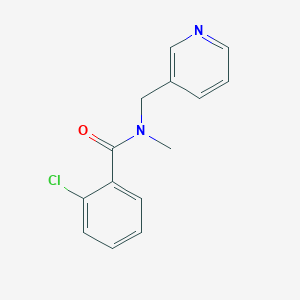
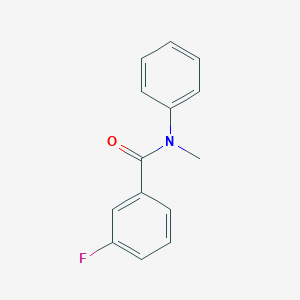
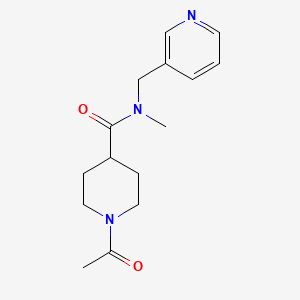
![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)
